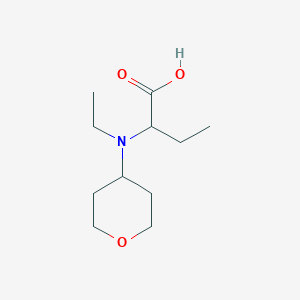

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-[ethyl(oxan-4-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-10(11(13)14)12(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKPCGTWUBABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(CC)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of Tetrahydro-2H-pyran-4-ylamine with Ethyl Butanoate

- Reaction : Tetrahydro-2H-pyran-4-ylamine reacts with ethyl butanoate to form the amino acid derivative.

- Catalysts : Hydrogen gas and sodium hydroxide are used to facilitate the reaction.

- Solvent : Ethanol is commonly employed as the reaction medium.

- Conditions : The reaction is typically conducted under reflux or mild heating to ensure completion.

- Outcome : This method yields 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid with good efficiency.

Reduction of Esters to Alcohol Intermediates

Prior to amination, esters such as ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate are reduced to corresponding alcohols, which serve as intermediates.

- Reducing Agents : Lithium aluminum hydride (LiAlH4) is the most commonly used reagent.

- Solvent : Anhydrous tetrahydrofuran (THF) is the typical solvent.

- Temperature : Reactions are carried out at low temperatures (0–13 °C) to control reactivity.

- Duration : Reaction times vary from 0.5 hours to overnight reflux depending on scale and conditions.

- Workup : Quenching with aqueous sodium hydroxide or sodium carbonate, followed by filtration and solvent removal.

- Yields : Reported yields range from 66% to 100% depending on specific conditions and scale.

Alternative Synthetic Strategies

Recent literature describes scalable approaches to amino acid derivatives using Petasis cross-metathesis and other modern organic transformations, although these methods are more general and may require adaptation for this specific compound.

Summary of Experimental Data

Analytical and Purification Techniques

- Purification : Column chromatography using ethyl acetate/hexane mixtures is employed to isolate pure intermediates and final products.

- Characterization : Proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and thin layer chromatography (TLC) are standard analytical methods used to confirm structure and purity.

- Industrial Scale : Continuous flow reactors and advanced purification (e.g., crystallization, filtration) are used to optimize yield and purity for commercial production.

Research Findings and Notes

- The amination step is critical and requires careful control of pH and temperature to prevent side reactions.

- Lithium aluminum hydride reduction is highly effective but requires strict anhydrous conditions and careful quenching to avoid hazards.

- The tetrahydropyran ring remains stable under the described reaction conditions, allowing for selective transformations on the amino acid side chain.

- Modifications of the synthetic route to include protective groups or alternative amination strategies may improve yields and selectivity but require further research.

- Recent scalable synthetic strategies for related amino acids suggest potential for adapting cross-metathesis and Petasis reactions to this compound, though no direct reports exist yet.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is an organic compound with the molecular formula C11H21NO3. It features a tetrahydropyran ring, an ethyl group, and an amino butanoic acid moiety. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing diverse compounds.

Biology

Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies are ongoing to understand its mechanisms of action and potential therapeutic benefits. Its structural features suggest possible roles in enzyme inhibition or modulation of biological pathways.

Medicine

The compound is under investigation for its therapeutic applications, including its potential as a drug candidate. Preliminary studies suggest it may possess properties beneficial for treating various conditions, although further research is required to establish its efficacy and safety profiles.

Industry

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in formulations requiring specific chemical characteristics.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological activities. Various derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states. The results indicated that certain modifications enhanced biological activity, suggesting avenues for developing new therapeutic agents.

Case Study 2: Pharmacological Investigations

Another investigation explored the pharmacological potential of this compound in animal models. Researchers administered varying doses to assess its effects on behavior and physiological responses. The findings contributed to understanding the compound's pharmacokinetics and highlighted its potential as a candidate for further development in treating neurological disorders.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |

| Biology | Interaction with biomolecules | Potential for drug development |

| Medicine | Therapeutic applications | Possible treatment options for various conditions |

| Industry | Production of specialty chemicals | Enhances manufacturing capabilities |

Mechanism of Action

The mechanism of action of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Tetrahydro-2H-pyran vs.

- Backbone Length: The target compound’s butanoic acid backbone provides greater conformational flexibility compared to shorter analogs (e.g., acetic acid derivatives), which may influence binding to enzymatic pockets .

- Protective Groups: Boc-protected analogs (e.g., C₁₄H₂₅NO₅) exhibit higher molecular weights and steric hindrance, which may limit bioavailability but enhance stability during synthetic workflows .

Pharmacological Relevance

While direct pharmacological data for the target compound is scarce, its structural features suggest utility in:

- Enzyme Inhibition : The tetrahydropyran ring’s oxygen may form hydrogen bonds with active-site residues in EZH2/HDAC targets .

Biological Activity

2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, with the molecular formula and CAS number 2097946-72-8, is an organic compound notable for its unique structural features, including a tetrahydropyran ring and an amino butanoic acid moiety. This compound is being investigated for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may modulate enzyme activities or receptor functions, leading to significant physiological effects. However, detailed studies on the specific molecular mechanisms remain limited and warrant further investigation.

Pharmacological Potential

Research indicates that this compound could serve as a promising candidate for drug development due to its structural characteristics that allow for interactions within biological systems. Its potential applications may include:

- Neuroprotective Agents : The tetrahydropyran structure has been associated with neuroprotective properties in other compounds, suggesting that similar effects might be observed with this compound .

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of similar pyran-based compounds, which could extend to this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Methyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid | Methyl group instead of ethyl | Moderate neuroprotective activity |

| 2-(Propyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid | Propyl group substitution | Enhanced antimicrobial properties |

| 2-(Butyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid | Butyl group substitution | Potentially higher lipophilicity |

The ethyl substitution in this compound may confer unique pharmacokinetic properties compared to its analogs, potentially influencing its absorption and distribution within biological systems .

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds with tetrahydropyran scaffolds, indicating that modifications could enhance their efficacy against neurodegenerative diseases. While specific studies on this compound are scarce, the implications from related research suggest avenues for exploration in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, and how are intermediates validated?

- Methodology :

- Retrosynthesis : Use AI-driven synthetic planning tools (e.g., Reaxys, Pistachio models) to identify feasible routes, focusing on coupling tetrahydropyran-4-amine derivatives with ethylamino butanoic acid precursors .

- Key Steps :

- Substitution : React tetrahydropyran-4-amine with ethyl bromide under UV light or catalytic conditions to introduce the ethyl group.

- Coupling : Employ carbodiimide-based coupling agents (e.g., HATU) to link the modified tetrahydropyran moiety to butanoic acid .

- Validation : Confirm intermediates via -NMR (e.g., δ 3.5–4.0 ppm for tetrahydropyran protons) and LC-MS (m/z ≈ 229 for tetrahydropyran-ethylamine) .

Q. How is stereochemical purity ensured during synthesis, given the compound’s chiral centers?

- Methodology :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric Catalysis : Apply chiral catalysts (e.g., Jacobsen’s catalyst) during alkylation steps to enhance enantiomeric excess (>95%) .

- Validation : Polarimetry or circular dichroism (CD) spectroscopy to confirm optical activity .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) based on tetrahydropyran’s conformational flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

Q. How are discrepancies in reported biological activity resolved (e.g., conflicting IC values)?

- Methodology :

- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C, 5% CO) using HEK293 cells transfected with target receptors.

- Impurity Analysis : Perform LC-MS to detect trace byproducts (e.g., ethylated side products) that may interfere with activity .

Q. What strategies mitigate the compound’s hygroscopicity in formulation studies?

- Methodology :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to stabilize the compound.

- Co-Crystallization : Screen co-formers (e.g., succinic acid) via slurry crystallization to reduce moisture uptake .

Methodological Challenges

Q. How is regioselectivity achieved during functionalization of the tetrahydropyran ring?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position of tetrahydropyran, followed by electrophilic quenching (e.g., methyl iodide) .

- Protecting Groups : Temporarily block reactive sites with TBS (tert-butyldimethylsilyl) groups during alkylation .

- Validation : -NMR to confirm substitution patterns (e.g., C-4 carbon shift from δ 70 to δ 85 ppm) .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

- Methodology :

- Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma samples at 0–24h for LC-MS/MS analysis (LLOQ: 1 ng/mL) .

- Metabolite ID : Use HR-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the butanoic acid moiety) .

Data Analysis and Interpretation

Q. How are spectral data (NMR, IR) interpreted to distinguish between structural isomers?

- Methodology :

- 2D NMR : Employ - HSQC to correlate protons with specific carbons (e.g., distinguish N-ethyl vs. O-ethyl isomers).

- IR Fingerprinting : Compare carbonyl stretches (ν ≈ 1700 cm) and amine bends (δ ≈ 1600 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.